2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one
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Overview
Description
2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by cyclization to form the imidazole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a catalyst such as acetic acid or hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections or cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-bromobenzoic acid
- 2-amino-3,5-dibromobenzaldehyde
- 4-(benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one .
Uniqueness
2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long aliphatic chain and imidazole ring contribute to its versatility and potential for various applications .
Properties
CAS No. |
94088-48-9 |
---|---|
Molecular Formula |
C21H39N3O |
Molecular Weight |
349.6 g/mol |
IUPAC Name |
2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C21H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20(25)23-21(24)22/h9-10H,2-8,11-19H2,1H3,(H2,22,23,25)/b10-9- |
InChI Key |
UFDZRWXZNOXKCS-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCN1CC(=O)N=C1N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN1CC(=O)N=C1N |
Origin of Product |
United States |
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